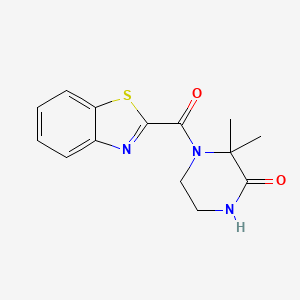

4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one

Description

Properties

IUPAC Name |

4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-14(2)13(19)15-7-8-17(14)12(18)11-16-9-5-3-4-6-10(9)20-11/h3-6H,7-8H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWGQBISFWBVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=NC3=CC=CC=C3S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one typically involves the condensation of 1,3-benzothiazole-2-carbonyl chloride with 3,3-dimethylpiperazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile or dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

4-(1,3-Benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the carbonyl position, using reagents like sodium hydride or potassium tert-butoxide.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carbonyl group and formation of corresponding amines and carboxylic acids

Scientific Research Applications

Pharmacological Applications

- Antibacterial Activity

-

Antifungal Properties

- Similar to its antibacterial effects, the compound may also possess antifungal activity. Benzothiazoles have been documented to inhibit fungal growth through various mechanisms, potentially making this compound a candidate for antifungal drug development.

-

Anticancer Potential

- The structural features of 4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one suggest it could interact with cancer cell pathways. Preliminary studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .

- Neuropharmacological Effects

Case Study 1: Antibacterial Activity

A study conducted by Wang et al. (2009) demonstrated the antibacterial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the benzothiazole structure significantly enhanced antibacterial potency.

Case Study 2: Anticancer Research

Research published by Metwally et al. (2022) explored the cytotoxic effects of similar benzothiazole compounds on breast cancer cell lines. The findings suggested that these compounds induce apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring is known to interact with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

a) N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I)

- Structure : The benzothiazole is connected to a piperazine ring via an acetamide bridge, with a furan-2-carbonyl substituent on the piperazine.

- Key Differences : Unlike the target compound, BZ-I lacks the piperazin-2-one ring and instead has a fully saturated piperazine. The furan group introduces additional aromaticity but reduces steric hindrance compared to the 3,3-dimethyl substitution.

- Activity : BZ-I demonstrated moderate anticancer activity in preliminary assays, suggesting that the acetamide linker and furan substituent may influence target selectivity .

b) 1-(1,3-Benzothiazole-2-carbonyl)-4-ethoxypyrrolidin-3-ylmethanamine hydrochloride

- Structure: Features a pyrrolidine ring instead of piperazinone, with an ethoxy group and a methanamine hydrochloride salt.

- The ethoxy group may enhance solubility but reduce lipophilicity compared to dimethyl substituents .

Piperazinone-Based Analogues

a) PAR2 Antagonist I-191 (4-[8-tert-Butyl-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-2-one)

- Structure : Replaces the benzothiazole with an imidazo[1,2-b]pyridazine core. The piperazin-2-one ring retains the 3,3-dimethyl substitution.

- Key Differences : The imidazo-pyridazine group is bulkier and more electron-deficient than benzothiazole, likely affecting binding to PAR2 receptors. The fluorophenyl substituent adds hydrophobic interactions.

- Activity: PAR2 antagonist I-191 shows nanomolar affinity for protease-activated receptor 2 (PAR2), highlighting the importance of the dimethylpiperazinone in maintaining target engagement .

b) 3,3-Dimethylpiperazin-2-one Derivatives

- Structure : Simpler analogues lacking the benzothiazole-carbonyl group.

Benzothiazole-Pyrazolone Hybrids

a) 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one

- Structure : Combines benzothiazole with a pyrazolone ring and a propynyl group.

- Key Differences: The propargyl substituent enables click chemistry applications, while the pyrazolone ring introduces keto-enol tautomerism, altering reactivity compared to the stable piperazinone system .

Physicochemical and Pharmacological Comparisons

Biological Activity

The compound 4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one is a member of the benzothiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a benzothiazole ring fused to a piperazine ring , which is crucial for its biological activity. The synthesis typically involves the condensation of 1,3-benzothiazole-2-carbonyl chloride with 3,3-dimethylpiperazine , usually conducted under reflux conditions in solvents like acetonitrile or dichloromethane.

Benzothiazole derivatives often exhibit biological effects through interactions with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes such as COX-2, which is involved in inflammatory processes .

- DNA Interference : Some studies suggest that benzothiazoles can disrupt bacterial DNA replication and transcription, leading to antibacterial effects .

Biological Activity

Research indicates that This compound has several notable biological activities:

Antibacterial Activity

This compound has been evaluated for its effectiveness against various bacterial strains. Comparative studies with other benzothiazole derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this have shown inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, which are critical pathogens in clinical settings .

Anticancer Properties

Preliminary studies suggest that benzothiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The interaction with specific cellular pathways could lead to cell cycle arrest and programmed cell death .

Anti-inflammatory Effects

Research has demonstrated that certain benzothiazole derivatives can inhibit COX-2 activity, resulting in reduced inflammation. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Antioxidant Activity : A study synthesized various benzothiazole derivatives and evaluated their antioxidant properties. Some derivatives exhibited radical scavenging activities comparable to established antioxidants .

- In Vivo Studies : In animal models, compounds similar to this compound have shown promising results in reducing tumor growth and enhancing survival rates in cancer models .

- Mechanistic Insights : Molecular modeling studies have provided insights into how these compounds interact with target enzymes at the molecular level, shedding light on their potential as drug candidates .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of benzothiazole-piperazine hybrids typically involves coupling reactions between benzothiazole carbonyl chlorides and substituted piperazines. For example, in analogous compounds (e.g., 3-(3-(4-(2-oxobenzo[d]thiazol-3-yl)butyl)piperazin-1-yl)propyl derivatives), yields were optimized using catalysts like CuI in DMF under reflux (51–53% yields) . Solvent choice (e.g., DCM vs. THF) and temperature control (e.g., 60–80°C) significantly influence purity. Characterization via -NMR and -NMR is critical to confirm structural integrity, as demonstrated for similar compounds with benzothiazole-triazole scaffolds .

Q. How can spectroscopic techniques (NMR, HRMS) resolve ambiguities in the structural elucidation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential to confirm molecular weight and elemental composition (e.g., C, H, N percentages). For example, in benzothiazolone-piperazine derivatives, HRMS data showed <2 ppm error between calculated and observed values . -NMR can distinguish between regioisomers by analyzing coupling patterns (e.g., methyl groups in the 3,3-dimethylpiperazin-2-one moiety exhibit distinct singlet peaks at δ 1.4–1.6 ppm) . -NMR is critical for identifying carbonyl (C=O) signals at ~170 ppm and benzothiazole aromatic carbons at 120–150 ppm .

Advanced Research Questions

Q. What strategies can address contradictory biological activity data for benzothiazole-piperazine derivatives in different assay systems?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., pH, solvent polarity) or target specificity. For example, in a study of benzothiazole-triazole-acetamide derivatives (e.g., compounds 9a–9e ), substituents like fluorine or bromine on the aryl ring altered binding affinities by up to 10-fold due to steric and electronic effects . To resolve discrepancies:

- Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target engagement.

- Perform molecular docking to compare binding poses across analogs (e.g., compound 9c showed a distinct hydrophobic interaction vs. 9g in active sites) .

Q. How can computational modeling (e.g., molecular docking, QSAR) guide the design of derivatives with enhanced activity?

- Methodological Answer : QSAR models for benzothiazole derivatives highlight the importance of logP (lipophilicity) and polar surface area (PSA) for membrane permeability. For instance, analogs with PSA <90 Å showed improved blood-brain barrier penetration . Docking studies of similar compounds (e.g., ABT 702 dihydrochloride) revealed that the benzothiazole carbonyl group forms hydrogen bonds with kinase catalytic lysine residues, while the piperazine ring enables conformational flexibility for optimal binding .

Q. What are the challenges in assessing the environmental fate of this compound, and how can they be addressed experimentally?

- Methodological Answer : Key challenges include quantifying biodegradation products and assessing bioaccumulation potential. A framework from Project INCHEMBIOL recommends:

- Hydrolysis studies : Test stability at pH 3–9 to identify labile bonds (e.g., amide or ester linkages).

- Photodegradation : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight exposure and track degradation via LC-MS .

- Ecotoxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines to determine LC values .

Methodological Considerations

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Step 1 : Synthesize a library of analogs with systematic variations (e.g., substituents on the benzothiazole ring, piperazine N-alkylation).

- Step 2 : Use high-throughput screening (HTS) to assess potency against target enzymes (e.g., kinases, proteases).

- Step 3 : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., Hammett σ, molar refractivity) with activity .

Q. What advanced techniques are recommended for resolving crystallographic or conformational ambiguities?

- Methodological Answer :

- Single-crystal XRD : For compounds with poor solubility, co-crystallize with chaperone molecules (e.g., cyclodextrins).

- Dynamic NMR : Use variable-temperature -NMR to study ring-flipping in the piperazine moiety, which affects pharmacophore geometry .

Data Contradiction Analysis

Q. How can discrepancies between in vitro and in vivo efficacy data be systematically investigated?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsome assays), and CYP450 inhibition.

- Tissue distribution studies : Use radiolabeled analogs (e.g., -labeled) to quantify accumulation in target organs .

- Species-specific differences : Compare metabolite profiles in human vs. rodent hepatocytes to identify interspecies variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.